BenchChemオンラインストアへようこそ!

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid (CAS 1177352-05-4) is a heterocyclic building block featuring a 2-furoic acid moiety linked via a methylene bridge to a fully substituted 1H-pyrazole ring bearing ethyl and methyl substituents at the 4-, 3-, and 5-positions, respectively. With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol, this compound is cataloged primarily as a research chemical for organic synthesis and medicinal chemistry applications.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1177352-05-4
Cat. No. B1420539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid
CAS1177352-05-4
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C)CC2=CC=C(O2)C(=O)O)C
InChIInChI=1S/C13H16N2O3/c1-4-11-8(2)14-15(9(11)3)7-10-5-6-12(18-10)13(16)17/h5-6H,4,7H2,1-3H3,(H,16,17)
InChIKeyFHUYGHOLQLWVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid: Structural Identity and Core Properties for Research Sourcing


5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid (CAS 1177352-05-4) is a heterocyclic building block featuring a 2-furoic acid moiety linked via a methylene bridge to a fully substituted 1H-pyrazole ring bearing ethyl and methyl substituents at the 4-, 3-, and 5-positions, respectively . With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol, this compound is cataloged primarily as a research chemical for organic synthesis and medicinal chemistry applications . Its procurement is supported by multiple international chemical suppliers, typically offered at purities of 95% or higher .

The Risk of Analog Interchange: Why CAS 1177352-05-4 is Not a Drop-In Replacement for Other Pyrazole-Furoic Acid Hybrids


Within the pyrazolylmethyl-furoic acid family, even minor changes in pyrazole ring substitution profoundly affect both physicochemical properties and potential biological target engagement [1]. The 4-ethyl group of CAS 1177352-05-4 introduces distinct steric bulk and lipophilicity compared to analogs with a 4-methyl, 4-chloro, or unsubstituted pyrazole, which directly influences molecular recognition and binding kinetics . Therefore, substituting one analog for another without comparative validation risks introducing unpredictable changes in potency, selectivity, or solubility, making this compound a unique entity for procurement rather than an interchangeable commodity.

Differentiation Evidence for 5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid Against Its Closest Analogs


Structural Differentiation: 4-Ethyl vs. 4-Methyl Pyrazole Substitution

Compared to its direct 4-methyl analog, 5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (PubChem CID 25219352), the target compound replaces a methyl group with an ethyl group at the pyrazole 4-position [1]. This substitution increases the molecular weight from 234.25 g/mol to 248.28 g/mol and extends the alkyl chain length, which can enhance hydrophobic interactions in a target binding pocket while potentially reducing aqueous solubility .

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Functional Group Differentiation: Carboxylic Acid vs. Ester Prodrug Potential

The target compound presents a free carboxylic acid group, unlike common synthetic intermediates that feature ethyl or methyl esters at the 2-furoic acid position . For example, ethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate would be a standard protected analog. The free acid is the active pharmacophore form for many targets, bypassing the need for esterase-mediated bioactivation required by ester prodrugs .

Prodrug Design Synthetic Chemistry Pharmacokinetics

Procurement Specification Differentiation: Purity and Availability

The target compound is commercially available with a standard catalog purity specification of 95% from multiple vendors, as verified for CAS 1177352-05-4 . In contrast, more exotic analogs with different 4-position substituents, like 5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, are often listed as 'discontinued' or available only on a custom synthesis basis by major suppliers, indicating supply chain risk .

Chemical Sourcing Reproducibility Analytical Chemistry

Optimal Application Scenarios for 5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid Based on Structural Evidence


Structure-Activity Relationship (SAR) Studies for Pyrazole-Based Kinase Inhibitors

The unique 4-ethyl substitution on the pyrazole ring makes this compound a valuable tool for probing lipophilic pockets in ATP-binding sites. Its differentiated molecular weight and predicted LogP, relative to 4-methyl analogs, allow medicinal chemists to map SAR around the solvent-exposed region of kinases where subtle alkyl chain changes can dramatically alter selectivity profiles [1].

Late-Stage Diversification in Fragment-Based Drug Discovery

As a fragment-sized molecule with a fully substituted pyrazole and a free carboxylic acid, this compound serves as an ideal starting point for fragment growth or merging strategies. The carboxylic acid handle supports rapid amide coupling or esterification, while the 4-ethyl group offers a distinct vector for exploring chemical space not surveyed by the more common 4-methyl fragment libraries .

Intermediate for Metallo-β-Lactamase Inhibitor Synthesis

2-Furoic acid derivatives are a privileged scaffold for binding dizinc active sites in metallo-β-lactamases. The 4-ethyl-3,5-dimethylpyrazole motif provides a hydrophobic shield that can improve binding affinity compared to unsubstituted pyrazole analogs, as demonstrated in analogous furoic acid-based inhibitor series, though direct comparative data for this compound is not yet published [2].

Quote Request

Request a Quote for 5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.